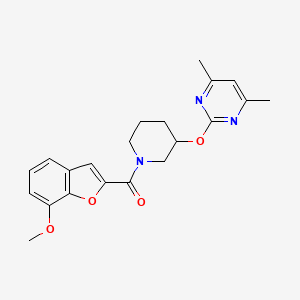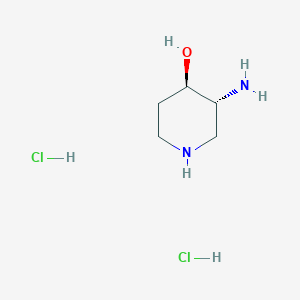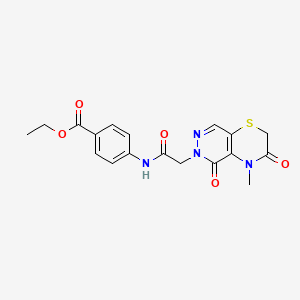![molecular formula C14H19N3OS B2781507 4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440332-71-8](/img/structure/B2781507.png)
4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione” is a complex organic molecule. It contains a quinazoline group, which is a type of heterocyclic compound . The molecule also contains a propan-2-yloxy group and a propylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the quinazoline ring and the various attached groups. Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The quinazoline ring might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Synthesis and Characterization
Research has demonstrated the versatility of heterocyclic compounds related to 4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione in synthesizing a wide range of derivatives. For instance, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, researchers have synthesized tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These processes involve catalytic reactions under specific conditions to yield compounds with potential therapeutic and industrial applications (Bacchi et al., 2005).
Antimicrobial Activities
The antimicrobial potential of derivatives synthesized from the core structure of this compound has been a subject of exploration. Studies on new 1,2,4-triazole derivatives reveal that some compounds exhibit good to moderate activities against various microorganisms. This research suggests the potential for developing novel antimicrobial agents from this chemical framework (Bektaş et al., 2010).
Synthesis of Quinazolinones
Quinazolinones, synthesized from amino derivatives similar to this compound, have been investigated for various applications. A novel method involving a palladium-catalyzed domino reaction has been developed for the synthesis of 4-phenylquinazolinones. This approach highlights the compound's role in facilitating the synthesis of biologically active molecules, potentially useful in drug development and material science (Hikawa et al., 2012).
Pharmacological Potential
The pharmacological potential of compounds structurally related to this compound has been explored, particularly in the context of anti-inflammatory and analgesic activities. Research on Mannich bases containing the ibuprofen moiety has shown promising results, indicating the potential for developing new therapeutic agents based on this chemical structure (Sujith et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-propan-2-yloxypropylimino)-4aH-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)18-9-5-8-15-13-11-6-3-4-7-12(11)16-14(19)17-13/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRGLHLECBWVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN=C1C2C=CC=CC2=NC(=S)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
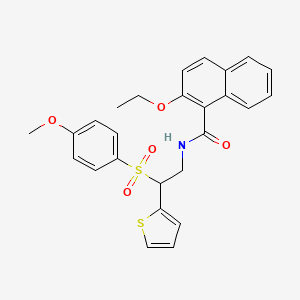
![N-(2,3-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2781429.png)
![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2781430.png)
![2-(prop-2-en-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2781431.png)
![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide](/img/structure/B2781433.png)
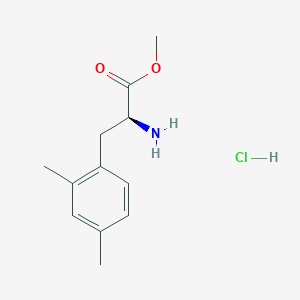
![N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2781435.png)
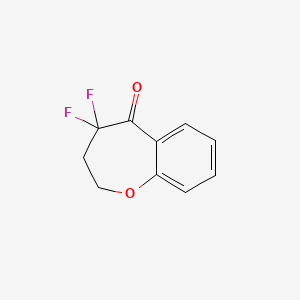
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2781438.png)

![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2781443.png)
